beta-Bisabolene
Overview
Description
Beta-Bisabolene is a natural product found in Magnolia officinalis, Cymbopogon martinii, and other organisms . It is a beta-bisabolene which has (1S)-configuration . It is an enantiomer of a ®-beta-bisabolene . Beta-Bisabolene is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . It has a balsamic odor and is approved in Europe as a food additive .
Synthesis Analysis
Beta-Bisabolene can be synthesized from waste cooking oil by metabolically engineered Yarrowia lipolytica . This process involves the heterologous expression of the alpha-bisabolene synthase from Abies grandis, the beta-bisabolene synthase gene from Zingiber officinale, and the gamma-bisabolene synthase gene from Helianthus annuus . Overexpression of the endogenous mevalonate pathway genes and introduction of heterologous multidrug efflux transporters were employed to improve bisabolene production .
Molecular Structure Analysis
The molecular formula of beta-Bisabolene is C15H24 . Its molecular weight is 204.35 g/mol . The structure of beta-Bisabolene can be viewed using Java or Javascript .
Chemical Reactions Analysis
Beta-Bisabolene serves as a precursor for the production of a wide range of industrially relevant chemicals . It is produced in high efficiency from waste cooking oil by metabolically engineered Yarrowia lipolytica . The production of bisabolene in Yarrowia lipolytica was achieved through the heterologous expression of the alpha-bisabolene synthase, beta-bisabolene synthase, and gamma-bisabolene synthase .
Physical And Chemical Properties Analysis
Beta-Bisabolene has a molecular weight of 204.35 g/mol . It is a natural product found in various organisms . It has a balsamic odor and is approved in Europe as a food additive .
Scientific Research Applications
Sustainable Production from Waste
Beta-bisabolene, a natural plant product, is traditionally sourced from plants in low abundance, making isolation non-economically viable. To address this, Zhao et al. (2020) utilized synthetic biology and metabolic engineering strategies to create microbial cell factories. In their innovative study, the oleaginous yeast Yarrowia lipolytica was engineered to produce alpha-bisabolene, beta-bisabolene, and gamma-bisabolene. The approach not only enhanced bisabolene production but also facilitated the conversion of waste cooking oil into various industrially valuable products, representing a sustainable and economically viable production method (Zhao et al., 2020).
Novel Compounds from Red Algae
Research by Davyt et al. (2006) brought to light three novel halogenated beta-bisabolene sesquiterpenoids isolated from the red alga Laurencia scoparia. This study marked the first instance of beta-bisabolenes being isolated from the genus Laurencia, expanding the understanding of natural beta-bisabolene sources and its potential applications, especially in the field of anthelmintics (Davyt et al., 2006).
Biofuel Potential
Beta-bisabolene has been identified as a precursor to bisabolane, a potential biofuel alternative. Peralta-Yahya et al. (2011) focused on the microbial production of bisabolene, the immediate precursor to bisabolane, marking a significant step towards sustainable biofuel production. Their work involved enzyme screening, metabolic engineering, and chemical hydrogenation, highlighting the potential of beta-bisabolene in the development of biofuel alternatives (Peralta-Yahya et al., 2011).
Environmental Impact on Production
Ibrahim et al. (2008) explored the influence of different nutrient levels on plant volatiles, including beta-bisabolene, in Bt and conventional oilseed rape plants. Their findings highlight the significant effects of soil nutrient levels on volatile emissions, suggesting that environmental factors can significantly influence the production and emission of valuable compounds like beta-bisabolene (Ibrahim et al., 2008).
Safety And Hazards
Beta-Bisabolene may be fatal if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling beta-Bisabolene .
Future Directions
The production of beta-Bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica presents a more competitive and environmentally sustainable method for industrial production of beta-Bisabolene . This approach provides valuable insights into the engineering of Yarrowia lipolytica for higher-level production of bisabolene and its utilization in converting waste cooking oil into various industrially valuable products .
properties
IUPAC Name |
(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVRYFILCSYSP-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017550 | |
Record name | beta-Bisabolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Bisabolene | |
CAS RN |
495-61-4 | |
Record name | β-Bisabolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Bisabolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Bisabolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BISABOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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